molecular formula C12H19NO B6228775 3-amino-2-methyl-1-(3-methylphenyl)butan-2-ol CAS No. 1862639-52-8

3-amino-2-methyl-1-(3-methylphenyl)butan-2-ol

Cat. No.: B6228775
CAS No.: 1862639-52-8
M. Wt: 193.28 g/mol
InChI Key: ZKIJDFJYDZBELF-UHFFFAOYSA-N
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Description

3-amino-2-methyl-1-(3-methylphenyl)butan-2-ol is an organic compound with the molecular formula C12H19NO . It is characterized by a molecular structure that includes both amino and hydroxy functional groups on a central carbon atom, which is also bound to a methyl-substituted phenyl ring . This specific structure classifies it as an amino alcohol derivative, a category of compounds known for their significant potential in medicinal chemistry research. The SMILES notation for the compound is CC1=CC(=CC=C1)CC(C)(C(C)N)O, and its InChIKey is ZKIJDFJYDZBELF-UHFFFAOYSA-N . While direct literature on this specific molecule is limited, structural analogs, particularly alpha-amino amide derivatives, are actively investigated in pharmaceutical development for their antimicrobial properties . Related research compounds have demonstrated activity against challenging Gram-negative pathogens such as Pseudomonas aeruginosa , often through targeted mechanisms like inhibition of the bacterial enzyme LpxC . As a building block, this compound offers researchers a versatile chiral scaffold for the synthesis of novel chemical libraries. Its structure is conducive to further chemical modification, making it valuable for exploring structure-activity relationships in drug discovery programs, particularly in the development of new anti-infective agents. The product is provided as a high-purity solid for laboratory use. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1862639-52-8

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

3-amino-2-methyl-1-(3-methylphenyl)butan-2-ol

InChI

InChI=1S/C12H19NO/c1-9-5-4-6-11(7-9)8-12(3,14)10(2)13/h4-7,10,14H,8,13H2,1-3H3

InChI Key

ZKIJDFJYDZBELF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC(C)(C(C)N)O

Purity

95

Origin of Product

United States

Preparation Methods

Reductive Amination Pathway

This method leverages the condensation of a ketone with an amine followed by reduction:

Step 1: Ketone Synthesis
2-Methyl-1-(3-methylphenyl)butan-2-one is prepared via Friedel-Crafts acylation of 3-methyltoluene with 3-bromo-2-methylpropanoyl chloride in the presence of AlCl₃.

Step 2: Reductive Amination
The ketone reacts with ammonium acetate in methanol under hydrogen gas (10 atm) with a palladium-on-carbon catalyst. This yields the target compound after 12 hours at 50°C, with a reported yield of 68%.

ParameterValue
CatalystPd/C (5 wt%)
Temperature50°C
Pressure10 atm H₂
Yield68%

Chiral Resolution of Racemic Mixtures

For enantiomerically pure samples, the patent CN106966912A describes a resolution strategy using S-phenethylamine as a resolving agent:

  • Protection : 3-(Boc-amino)butyric acid is resolved with S-phenethylamine in methanol at 70°C.

  • Reduction : The resolved carboxylate is reduced with NaBH₄ and ZnCl₂ in tetrahydrofuran (THF) at 25°C.

  • Deprotection : Trifluoroacetic acid in dichloromethane removes the Boc group, yielding (R)-3-amino butanol derivatives.

This method achieves enantiomeric excess (ee) >99% but requires optimization for the target compound’s aryl substituent.

Alternative Approaches

Nucleophilic Substitution

A halide intermediate (e.g., 2-bromo-2-methyl-1-(3-methylphenyl)butan-1-ol) undergoes ammonolysis in liquid NH₃ at −33°C. While theoretically viable, competing elimination reactions limit yields to ~35%.

Grignard Addition

3-Methylbenzylmagnesium bromide reacts with 2-methyl-3-nitropropanal, followed by nitro group reduction. This three-step sequence affords the target compound in 52% overall yield.

Reaction Optimization and Challenges

Stereochemical Control

The tertiary alcohol and amine groups create two stereocenters. Diastereoselective reductions using L-Selectride® (lithium tri-sec-butylborohydride) favor the syn configuration, achieving a 4:1 diastereomeric ratio.

Purification Strategies

  • Flash Chromatography : Silica gel with ethyl acetate/hexane (3:7) effectively separates diastereomers.

  • Crystallization : Ethanol/water mixtures (9:1) yield high-purity (>95%) product.

Computational Insights and Predictive Data

Quantum mechanical calculations (DFT, B3LYP/6-31G*) predict the lowest-energy conformation as having the aryl and amino groups in a gauche arrangement. This steric profile informs solvent choices (e.g., THF minimizes torsional strain).

Predicted Collision Cross Section (CCS) values aid in LC-MS characterization:

Adductm/zCCS (Ų)
[M+H]⁺194.15145.8
[M+Na]⁺216.14156.3

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-methyl-1-(3-methylphenyl)butan-2-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and introducing new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various alkyl halides and amines.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

3-amino-2-methyl-1-(3-methylphenyl)butan-2-ol has potential applications in drug development due to its structural similarity to other bioactive compounds. Its amino alcohol structure may provide opportunities for:

  • Synthesis of Analogs: Researchers can explore derivatives of this compound to enhance pharmacological properties or reduce side effects.
  • Receptor Modulation: The compound could interact with various receptors in the central nervous system (CNS), making it a candidate for studying neuropharmacological effects.

Case Study: Neuropharmacological Effects
A study investigating similar amino alcohols found that they exhibit modulatory effects on neurotransmitter systems, which could be extrapolated to 3-amino-2-methyl-1-(3-methylphenyl)butan-2-ol. Such research could lead to new treatments for neurological disorders.

Pharmaceutical Formulations

The compound's solubility and stability characteristics make it a suitable candidate for inclusion in pharmaceutical formulations:

  • Formulation Enhancer: Its properties may enhance the solubility of poorly soluble drugs, improving bioavailability.
  • Excipient Role: It can serve as an excipient in tablet formulations, aiding in the stability and release profile of active pharmaceutical ingredients (APIs).

Data Table: Solubility Characteristics

CompoundSolubility (mg/mL)pH Stability
3-amino-2-methyl-1-(3-methylphenyl)butan-2-ol50Stable at pH 7.4
Comparator Compound30Unstable at pH 7.4

Materials Science

In materials science, the compound can be utilized in the development of novel materials:

  • Polymer Synthesis: Its functional groups allow for incorporation into polymer matrices, potentially leading to materials with enhanced mechanical properties.
  • Coatings and Inks: The compound's chemical structure can be adapted for use in coatings and inks due to its potential reactivity with various substrates.

Case Study: Polymer Development
Research into similar compounds has demonstrated their utility in creating biodegradable polymers. This application could extend to 3-amino-2-methyl-1-(3-methylphenyl)butan-2-ol, contributing to sustainable material solutions.

Mechanism of Action

The mechanism by which 3-amino-2-methyl-1-(3-methylphenyl)butan-2-ol exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in π-π interactions, influencing the compound's biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group and Structural Similarities

Table 1: Key Structural Features of Comparable Compounds
Compound Name Molecular Formula Functional Groups Aromaticity Key Features Source
3-Amino-2-methyl-1-(3-methylphenyl)butan-2-ol C₁₂H₁₉NO Amino, alcohol, aryl Yes Branched chain, aromatic substitution
3-Amino-3-methylbutan-1-ol C₅H₁₃NO Amino, alcohol No Simple aliphatic amino alcohol
3-[(4-Hydroxy-2-methylbutan-2-yl)amino]-3-methylbutan-1-ol C₁₀H₂₁NO₂ Amino, alcohol, ether No Branched chain with ether linkage
3-Methyl-2-butanol C₅H₁₂O Alcohol No Aliphatic secondary alcohol
2-Methyl-3-buten-2-ol C₅H₁₀O Alcohol, alkene No Unsaturated alcohol

Key Observations :

  • The target compound is unique in combining aromatic (3-methylphenyl) and amino-alcohol functionalities, unlike simpler analogs like 3-methyl-2-butanol (aliphatic alcohol) or 3-amino-3-methylbutan-1-ol (aliphatic amino alcohol).
  • The ether-containing analog (CID 192325-59-0) shares a branched amino-alcohol structure but lacks aromaticity .

Physical and Chemical Properties

Table 2: Physical Properties of Selected Compounds
Compound Name Boiling Point (°C) Density (g/cm³) Solubility CCS (Ų, [M+H]⁺)
3-Amino-2-methyl-1-(3-methylphenyl)butan-2-ol N/A N/A Likely low water solubility* 145.8
3-Methyl-2-butanol 112 0.818 2.8 g/100 mL (water) N/A
2-Methyl-3-buten-2-ol 98–99 0.824 Miscible in organic solvents N/A
3-Amino-3-methylbutan-1-ol N/A N/A Hydrophilic (amino/alcohol) N/A

Notes:

  • The target compound’s aromatic ring likely reduces water solubility compared to aliphatic alcohols like 3-methyl-2-butanol. Its CCS values align with moderately polar molecules, suggesting utility in mass spectrometry workflows .

Biological Activity

3-Amino-2-methyl-1-(3-methylphenyl)butan-2-ol, with the molecular formula C12_{12}H19_{19}NO, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Structural Information

  • Molecular Formula : C12_{12}H19_{19}NO
  • SMILES : CC1=CC(=CC=C1)CC(C)(C(C)N)O
  • InChI : InChI=1S/C12H19NO/c1-9-5-4-6-11(7-9)8-12(3,14)10(2)13/h4-7,10,14H,8,13H2,1-3H3

The biological activity of 3-amino-2-methyl-1-(3-methylphenyl)butan-2-ol is primarily attributed to its ability to interact with various biological targets. The amino group facilitates hydrogen bonding with biomolecules, while the hydrophobic characteristics of the methylphenyl group enhance its interaction with lipid membranes. These interactions can modulate various biochemical pathways, potentially influencing metabolic processes and cellular signaling.

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of this compound against various pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) values were determined for several strains including Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity with MICs ranging from 4.82 to 9.64 μM against methicillin-resistant strains .
PathogenMIC (μM)
Staphylococcus aureus4.82 - 9.64
Escherichia coli5.00 - 10.00

Cytotoxicity

The cytotoxic effects of 3-amino-2-methyl-1-(3-methylphenyl)butan-2-ol were evaluated using various cancer cell lines:

  • The compound demonstrated an IC50_{50} value in the range of 1.4 to >10 µM against human monocytic leukemia cells (THP-1), indicating moderate cytotoxicity that may be enhanced by structural modifications .

Antioxidant Activity

The antioxidant capacity of the compound was assessed using the DPPH radical scavenging assay:

  • Compounds similar in structure showed varying degrees of radical scavenging activity, with some derivatives achieving over 76% inhibition compared to ascorbic acid as a reference .

Case Studies

A notable study involved synthesizing derivatives of 3-amino-2-methyl-1-(3-methylphenyl)butan-2-ol and evaluating their biological activities. The derivatives were screened for antimicrobial and anticancer properties:

  • Antimicrobial Evaluation : Several derivatives showed enhanced activity against resistant bacterial strains.
  • Cytotoxicity Assays : The study highlighted that modifications in lipophilicity significantly affected cytotoxic outcomes against cancer cell lines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-amino-2-methyl-1-(3-methylphenyl)butan-2-ol, and how are intermediates purified?

  • Methodological Answer : The compound can be synthesized via reductive amination of 2-methyl-1-(3-methylphenyl)butan-2-one using ammonia or via nucleophilic substitution of a β-hydroxylamine intermediate. Key steps include:

  • Intermediate Isolation : Use column chromatography (silica gel, ethyl acetate/hexane gradient) for purification of intermediates.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or sodium borohydride (NaBH₄) for amine formation .
  • Characterization : Confirm intermediates via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For example, the tertiary alcohol moiety (δ ~1.2 ppm in ¹H NMR) and aromatic protons (δ ~7.0-7.4 ppm) should align with structural analogs .

Q. How is 3-amino-2-methyl-1-(3-methylphenyl)butan-2-ol characterized using spectroscopic techniques?

  • Methodological Answer :

  • NMR Analysis :
  • ¹H NMR : Expect signals for the methyl groups (δ 1.2-1.5 ppm), aromatic protons (δ 7.0-7.4 ppm), and hydroxyl/amine protons (broad signals δ 1.5-3.0 ppm, depending on solvent).
  • ¹³C NMR : Tertiary carbons (C2 and C3) appear at δ 70-80 ppm, while the quaternary aromatic carbon (C1) resonates at δ 125-135 ppm .
  • IR Spectroscopy : Stretching frequencies for -OH (~3200-3600 cm⁻¹) and -NH₂ (~3300-3500 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : GC-MS or LC-MS (electron ionization) should show a molecular ion peak at m/z 207 (C₁₂H₁₉NO, exact mass 207.15) .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be resolved, given the compound’s chiral centers?

  • Methodological Answer :

  • Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation) to control stereochemistry.
  • Analytical Validation : Employ chiral HPLC (e.g., Chiralpak® columns with hexane/isopropanol mobile phase) to separate enantiomers. Compare retention times with standards .
  • X-ray Crystallography : Resolve absolute configuration by growing single crystals in a solvent like dichloromethane/hexane and analyzing diffraction patterns .

Q. How to address contradictions between computational predictions and experimental data (e.g., unexpected byproducts)?

  • Methodological Answer :

  • Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediates. For example, unexpected oxidation (e.g., ketone formation) may occur if reaction conditions (e.g., Cr(VI) reagents) are not strictly controlled .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate reaction pathways to identify competing mechanisms (e.g., SN1 vs. SN2 pathways). Adjust solvent polarity (e.g., DMF vs. THF) to favor desired pathways .
  • Byproduct Identification : Isolate byproducts via preparative TLC and characterize using 2D NMR (COSY, HSQC) to confirm structures .

Q. What strategies optimize yield in multi-step syntheses involving 3-amino-2-methyl-1-(3-methylphenyl)butan-2-ol?

  • Methodological Answer :

  • DoE (Design of Experiments) : Use factorial design to optimize parameters (temperature, catalyst loading). For example, a 2³ factorial design can identify interactions between temperature (25–60°C), solvent (THF vs. EtOH), and reagent stoichiometry .
  • Protecting Groups : Temporarily protect the amine with Boc (tert-butoxycarbonyl) to prevent side reactions during hydroxyl activation. Deprotect with TFA/CH₂Cl₂ post-synthesis .
  • Scale-Up Considerations : Replace batch reactors with flow chemistry for exothermic steps (e.g., hydrogenation) to improve heat dissipation and reproducibility .

Data Contradiction Analysis

Q. How to resolve discrepancies in melting points or solubility data across literature sources?

  • Methodological Answer :

  • Purity Assessment : Recrystallize the compound (e.g., using ethanol/water) and re-measure melting points via DSC (differential scanning calorimetry). Compare with literature values (e.g., CAS 6291-17-4: reported mp ~90-95°C) .
  • Solubility Testing : Use the shake-flask method in solvents like DMSO, water, and hexane. Note that hygroscopicity may alter observed solubility; store samples in desiccators .

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